![molecular formula C16H20N2O2 B4762949 5-(2-cyclopentylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4762949.png)
5-(2-cyclopentylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-(2-cyclopentylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-(2-cyclopentylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 5-(2-cyclopentylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole exhibits a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to reduce inflammation and oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2-cyclopentylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. This compound has been shown to exhibit antibacterial, antifungal, anticancer, and anti-inflammatory properties, making it a useful tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 5-(2-cyclopentylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be toxic to cells, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-(2-cyclopentylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One potential area of investigation is its use as a neuroprotective agent. Studies have shown that this compound may be able to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential area of investigation is its use as an agricultural fungicide. Studies have shown that this compound exhibits potent antifungal activity against various plant pathogens, making it a potential candidate for the development of new fungicides. Finally, further studies are needed to investigate the potential toxicity and side effects of 5-(2-cyclopentylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, as well as its pharmacokinetics and pharmacodynamics in vivo.
Scientific Research Applications
5-(2-cyclopentylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. In addition, this compound has been investigated for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.
properties
IUPAC Name |
5-(2-cyclopentylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-14-9-7-13(8-10-14)16-17-15(20-18-16)11-6-12-4-2-3-5-12/h7-10,12H,2-6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSISKANGTZOKRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Cyclopentylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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